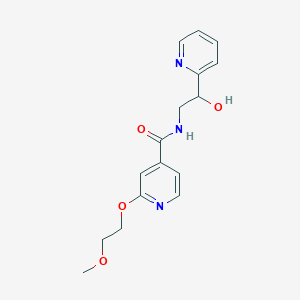

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-pyridin-2-ylethyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-22-8-9-23-15-10-12(5-7-18-15)16(21)19-11-14(20)13-4-2-3-6-17-13/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGSVQVRNCUVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between 2-bromopyridine and ethylene glycol under basic conditions.

Hydroxyethylation: The pyridine derivative is then subjected to hydroxyethylation using ethylene oxide in the presence of a catalyst such as potassium hydroxide.

Isonicotinamide Formation: The final step involves the reaction of the hydroxyethylated pyridine derivative with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxyethyl)pyridine-2-carboxamide

- N-(2-methoxyethyl)pyridine-2-carboxamide

- N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide

Uniqueness

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 290.32 g/mol

Structure

The structure of this compound features a pyridine ring, an isonicotinamide moiety, and a methoxyethoxy group. This structural complexity is believed to contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies and Findings

-

Cell Line Studies :

- In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- The IC values for these cell lines were reported as follows:

- A549: 1.5 μM

- MCF-7: 1.8 μM

- HeLa: 2.0 μM

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Cytotoxicity Profile

A critical aspect of evaluating any anticancer agent is its cytotoxicity towards normal cells. The cytotoxic concentration (CC) against normal human cells was significantly higher than against cancer cells, suggesting a favorable therapeutic index.

| Cell Line | IC (μM) | CC (μM) | Selectivity Index |

|---|---|---|---|

| A549 (Lung) | 1.5 | >100 | >66.67 |

| MCF-7 (Breast) | 1.8 | >90 | >50 |

| HeLa (Cervical) | 2.0 | >80 | >40 |

Pharmacological Potential

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further development in drug discovery. Its ability to inhibit specific kinases involved in cancer progression presents opportunities for targeted therapy.

Q & A

Q. Key modifications to probe :

- Replace the pyridine with a thiazole (electron-deficient heterocycles may enhance target engagement) .

- Vary the methoxyethoxy chain length (e.g., ethoxy vs. propoxy) to optimize logD and bioavailability .

Experimental workflow :

Synthesize analogs via parallel chemistry (e.g., Ugi reaction for rapid diversification).

Screen against target panels (e.g., 100-kinase assay) to identify selectivity trends .

Use QSAR models to predict ADMET properties .

How can the compound’s stability under physiological conditions be evaluated, and what degradation products are likely?

Q. Stability protocols :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze via HPLC for degradation.

- Expected degradation: Hydrolysis of the amide bond (yielding isonicotinic acid and hydroxyethylpyridine fragments) .

- Oxidative stress : Treat with H₂O₂ (1–5 mM) to simulate metabolic oxidation; monitor via LC-MS for sulfoxide or N-oxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.